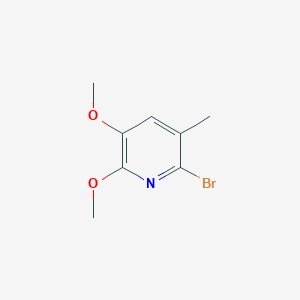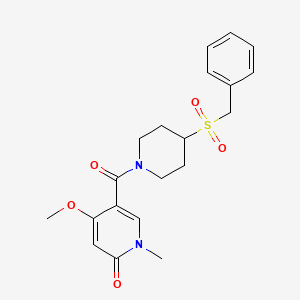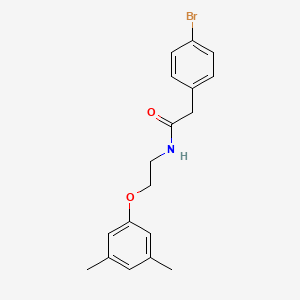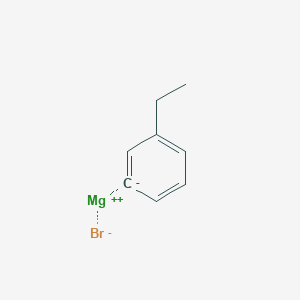![molecular formula C15H13N3O2 B2401288 2-(ベンゾ[d]イソキサゾール-3-イル)-N-(ピリジン-2-イルメチル)アセトアミド CAS No. 950380-06-0](/img/structure/B2401288.png)
2-(ベンゾ[d]イソキサゾール-3-イル)-N-(ピリジン-2-イルメチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]isoxazole moiety linked to a pyridin-2-ylmethyl group via an acetamide linkage, making it a valuable scaffold in medicinal chemistry and materials science.
科学的研究の応用
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
It is common for similar compounds to affect various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, or disruption of cellular homeostasis .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in cell morphology .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . These factors can affect the compound’s stability, efficacy, and overall action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of o-nitrophenylacetonitrile with hydroxylamine under acidic conditions.
Acetamide Formation: The benzo[d]isoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Pyridin-2-ylmethyl Substitution: Finally, the acetamide derivative undergoes nucleophilic substitution with pyridin-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
類似化合物との比較
Similar Compounds
- 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(quinolin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable candidate for targeted research and development.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(17-10-11-5-3-4-8-16-11)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLGWNLJQAGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-phenyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2401205.png)
![[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea](/img/structure/B2401206.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)


![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)

![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/new.no-structure.jpg)
